molecular formula C22H16ClIN2O4 B11496184 1-(3-Chlorophenyl)-3-{7-[(2-iodophenyl)carbonyl]-2,3-dihydro-1,4-benzodioxin-6-yl}urea

1-(3-Chlorophenyl)-3-{7-[(2-iodophenyl)carbonyl]-2,3-dihydro-1,4-benzodioxin-6-yl}urea

Katalognummer: B11496184
Molekulargewicht: 534.7 g/mol
InChI-Schlüssel: IEWGBVPPNJMHPE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(3-chlorophenyl)-3-[7-(2-iodobenzoyl)-2,3-dihydro-1,4-benzodioxin-6-yl]urea is a complex organic compound that features a combination of chlorophenyl, iodobenzoyl, and benzodioxin moieties. Compounds like this are often of interest in medicinal chemistry and materials science due to their potential biological activities and unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-chlorophenyl)-3-[7-(2-iodobenzoyl)-2,3-dihydro-1,4-benzodioxin-6-yl]urea likely involves multiple steps, including:

    Formation of the benzodioxin ring: This could be achieved through a cyclization reaction involving appropriate dihydroxy and dihalide precursors.

    Introduction of the iodobenzoyl group: This step might involve a Friedel-Crafts acylation reaction using iodobenzoyl chloride.

    Attachment of the chlorophenyl group: This could be done through a nucleophilic substitution reaction.

    Formation of the urea linkage: This step might involve the reaction of an amine with an isocyanate or carbamoyl chloride.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Analyse Chemischer Reaktionen

Types of Reactions

1-(3-chlorophenyl)-3-[7-(2-iodobenzoyl)-2,3-dihydro-1,4-benzodioxin-6-yl]urea may undergo various chemical reactions, including:

    Oxidation: Potentially forming quinones or other oxidized derivatives.

    Reduction: Reducing the iodobenzoyl group to a benzyl group.

    Substitution: Halogen atoms (chlorine and iodine) can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles like amines, thiols, or alkoxides.

Major Products

The major products would depend on the specific reactions and conditions used. For example, oxidation might yield quinones, while reduction could yield benzyl derivatives.

Wissenschaftliche Forschungsanwendungen

1-(3-chlorophenyl)-3-[7-(2-iodobenzoyl)-2,3-dihydro-1,4-benzodioxin-6-yl]urea could have various scientific research applications, including:

    Chemistry: As a building block for more complex molecules or as a reagent in organic synthesis.

    Biology: Potential use as a probe or inhibitor in biochemical assays.

    Medicine: Investigation of its potential pharmacological activities, such as anti-inflammatory, anticancer, or antimicrobial properties.

    Industry: Use in the development of new materials or as a catalyst in chemical processes.

Wirkmechanismus

The mechanism of action for 1-(3-chlorophenyl)-3-[7-(2-iodobenzoyl)-2,3-dihydro-1,4-benzodioxin-6-yl]urea would depend on its specific biological or chemical activity. It might interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their function through binding or chemical modification.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1-(3-chlorophenyl)-3-[7-(2-bromobenzoyl)-2,3-dihydro-1,4-benzodioxin-6-yl]urea: Similar structure but with a bromine atom instead of iodine.

    1-(3-chlorophenyl)-3-[7-(2-fluorobenzoyl)-2,3-dihydro-1,4-benzodioxin-6-yl]urea: Similar structure but with a fluorine atom instead of iodine.

Uniqueness

The presence of the iodine atom in 1-(3-chlorophenyl)-3-[7-(2-iodobenzoyl)-2,3-dihydro-1,4-benzodioxin-6-yl]urea might confer unique properties, such as increased molecular weight, altered electronic properties, and potential for radio-labeling in biological studies.

Eigenschaften

Molekularformel

C22H16ClIN2O4

Molekulargewicht

534.7 g/mol

IUPAC-Name

1-(3-chlorophenyl)-3-[7-(2-iodobenzoyl)-2,3-dihydro-1,4-benzodioxin-6-yl]urea

InChI

InChI=1S/C22H16ClIN2O4/c23-13-4-3-5-14(10-13)25-22(28)26-18-12-20-19(29-8-9-30-20)11-16(18)21(27)15-6-1-2-7-17(15)24/h1-7,10-12H,8-9H2,(H2,25,26,28)

InChI-Schlüssel

IEWGBVPPNJMHPE-UHFFFAOYSA-N

Kanonische SMILES

C1COC2=C(O1)C=C(C(=C2)NC(=O)NC3=CC(=CC=C3)Cl)C(=O)C4=CC=CC=C4I

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.